molecular formula C17H13ClN2O B2964545 4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine CAS No. 343373-73-9

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine

Cat. No.: B2964545
CAS No.: 343373-73-9
M. Wt: 296.75
InChI Key: UOHGBFIGHKNJNM-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloro group, a phenyl group, and a methylphenoxy group attached to the pyrimidine ring, which imparts unique chemical properties and reactivity.

Scientific Research Applications

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants and pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloropyrimidine, 4-methylphenol, and phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-chloropyrimidine with phenylboronic acid in the presence of a base such as potassium carbonate. This reaction forms the 2-phenylpyrimidine intermediate.

    Etherification: The final step involves the etherification of the 2-phenylpyrimidine intermediate with 4-methylphenol in the presence of a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenyl and methylphenoxy groups can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-(4-methylphenoxy)-2-phenylpyrimidine or 4-thio-6-(4-methylphenoxy)-2-phenylpyrimidine can be formed.

    Oxidation Products: Oxidation of the phenyl or methylphenoxy groups can yield corresponding quinones or aldehydes.

    Reduction Products: Reduction can lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-methylphenoxy)-2-phenylpyridazine
  • 4-Chloro-6-(4-methylphenoxy)-2-phenylpyridine
  • 4-Chloro-6-(4-methylphenoxy)-2-phenylquinazoline

Uniqueness

4-Chloro-6-(4-methylphenoxy)-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. Its combination of a chloro group, phenyl group, and methylphenoxy group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-6-(4-methylphenoxy)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-7-9-14(10-8-12)21-16-11-15(18)19-17(20-16)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHGBFIGHKNJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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